Cas no 13599-84-3 (6-Hydroxybenzothiazole)

6-Hydroxybenzothiazole structure
6-Hydroxybenzothiazole structure
商品名:6-Hydroxybenzothiazole
CAS番号:13599-84-3
MF:C7H5NOS
メガワット:151.1857
MDL:MFCD00057883
CID:179176
PubChem ID:151811

6-Hydroxybenzothiazole 化学的及び物理的性質

名前と識別子

    • 6-Hydroxybenzothiazole
    • 6-Benzothiazolol
    • 6-Benzothiazolol(7CI,8CI,9CI)
    • Benzo[d]thiazol-6-ol
    • 1,3-benzothiazol-6-ol
    • 6-Hydroxybenzothiazol
    • benzothiazol-6-ol
    • 6-hydroxy-benzothiazole
    • KSC178S0N
    • ORIIXCOYEOIFSN-UHFFFAOYSA-N
    • SBB086783
    • RP21502
    • AB0035562
    • ST2412411
    • X9934
    • A807013
    • In
    • CHEMBL4591322
    • 13599-84-3
    • MFCD00057883
    • AR-009/42290057
    • DTXSID50159613
    • AMY1723
    • CS-W000059
    • FT-0645182
    • H1380
    • InChI=1/C7H5NOS/c9-5-1-2-6-7(3-5)10-4-8-6/h1-4,9
    • FS-3284
    • J-518792
    • EN300-122992
    • SCHEMBL23069
    • AKOS006275129
    • MDL: MFCD00057883
    • インチ: 1S/C7H5NOS/c9-5-1-2-6-7(3-5)10-4-8-6/h1-4,9H
    • InChIKey: ORIIXCOYEOIFSN-UHFFFAOYSA-N
    • ほほえんだ: S1C([H])=NC2C([H])=C([H])C(=C([H])C1=2)O[H]

計算された属性

  • せいみつぶんしりょう: 151.00900
  • どういたいしつりょう: 151.009
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 10
  • 回転可能化学結合数: 0
  • 複雑さ: 131
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 61.4
  • 疎水性パラメータ計算基準値(XlogP): 1.7

じっけんとくせい

  • 密度みつど: 1.444
  • ゆうかいてん: 186.0 to 190.0 deg-C
  • ふってん: 311.6℃ at 760 mmHg
  • フラッシュポイント: 142.3°C
  • 屈折率: 1.745
  • PSA: 61.36000
  • LogP: 2.00190

6-Hydroxybenzothiazole セキュリティ情報

  • ちょぞうじょうけん:-20°C

6-Hydroxybenzothiazole 税関データ

  • 税関コード:2934999090
  • 税関データ:

    中国税関番号:

    2934999090

    概要:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

6-Hydroxybenzothiazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-122992-0.1g
1,3-benzothiazol-6-ol
13599-84-3 95%
0.1g
$19.0 2023-06-08
Enamine
EN300-122992-1.0g
1,3-benzothiazol-6-ol
13599-84-3 95%
1g
$30.0 2023-06-08
Enamine
EN300-122992-5.0g
1,3-benzothiazol-6-ol
13599-84-3 95%
5g
$94.0 2023-06-08
eNovation Chemicals LLC
D518439-25g
Benzo[d]thiazol-6-ol
13599-84-3 97%
25g
$1020 2024-05-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1048069-5g
6-Benzothiazolol
13599-84-3 95%
5g
¥883 2023-04-15
Enamine
EN300-122992-2.5g
1,3-benzothiazol-6-ol
13599-84-3 95%
2.5g
$55.0 2023-06-08
abcr
AB359975-250mg
6-Hydroxybenzothiazole, 95%; .
13599-84-3 95%
250mg
€84.90 2025-02-14
TRC
B443803-10mg
6-Hydroxybenzothiazole
13599-84-3
10mg
$ 50.00 2022-06-07
Fluorochem
079989-5g
6-Hydroxybenzothiazole
13599-84-3 95%
5g
£84.00 2022-03-01
eNovation Chemicals LLC
D518439-10g
Benzo[d]thiazol-6-ol
13599-84-3 97%
10g
$615 2024-05-24

6-Hydroxybenzothiazole 関連文献

6-Hydroxybenzothiazoleに関する追加情報

6-Hydroxybenzothiazole (CAS No. 13599-84-3): A Multifunctional Heterocyclic Compound in Chemical and Biomedical Applications

6-Hydroxybenzothiazole (CAS No. 13599-84-3), a benzothiazole derivative featuring a hydroxyl group at the 6-position, has emerged as a critical intermediate in synthetic chemistry and a promising candidate in biomedical research. Its molecular structure, characterized by the fused benzene and thiazole rings with the hydroxyl substituent, confers unique physicochemical properties that enable diverse functional applications. Recent advancements in synthetic methodologies and mechanistic studies have further expanded its utility in drug discovery, material science, and analytical chemistry.

The synthesis of 6-hydroxybenzothiazole has been refined through environmentally sustainable protocols. A 2023 study published in Green Chemistry demonstrated the use of microwave-assisted solvent-free conditions to optimize yields while minimizing waste production. This method involves the condensation of 2-aminothiophenol with substituted aldehydes under catalytic conditions, yielding high-purity products suitable for pharmaceutical applications. The compound’s reactivity stems from its electron-donating hydroxyl group and electron-withdrawing thioether moiety, which facilitate further derivatization into bioactive molecules.

In medicinal chemistry, 6-hydroxybenzothiazole-based derivatives have gained attention for their neuroprotective properties. A 2024 study in Nature Communications revealed that certain analogs inhibit amyloid-β aggregation—a hallmark of Alzheimer’s disease—by stabilizing protein conformations through π-π stacking interactions. Preclinical models showed reduced neuroinflammation and synaptic dysfunction when treated with these compounds, highlighting their potential as disease-modifying agents. The hydroxyl group’s ability to form hydrogen bonds with biomolecules plays a pivotal role in these interactions.

Beyond neurodegenerative disorders, this compound serves as a scaffold for developing anticancer agents. Research published in Journal of Medicinal Chemistry (2024) demonstrated that CAS No. 13599-84-3-derived hybrids induce apoptosis in triple-negative breast cancer cells by targeting the mitochondrial pathway. Computational docking studies identified strong binding affinities to Bcl-2 proteins, suggesting a mechanism distinct from conventional chemotherapy drugs. These findings underscore its value as a lead compound for personalized oncology therapies.

In material science applications, 6-hydroxybenzothiazole-functionalized polymers exhibit exceptional electrochemical properties. A 2023 report in Advanced Materials described their use in fabricating flexible sensors capable of detecting glucose levels with sub-millimolar sensitivity. The compound’s redox-active thiazole ring enables efficient electron transfer at electrode surfaces, while the hydroxyl group enhances biocompatibility by facilitating glucose oxidase immobilization without denaturation.

The analytical utility of this compound is evident in its role as a chromogenic reagent for metal ion detection. A recent study (Analytica Chimica Acta, 2024) demonstrated its selective complexation with mercury(II) ions via sulfur-ligand interactions, producing a distinct colorimetric response visible to the naked eye. This property has been leveraged to develop low-cost point-of-care devices for environmental water quality monitoring.

Safety evaluations confirm that CAS No. 13599-84-3 exhibits low acute toxicity when used within recommended exposure limits (Toxicological Sciences, 2024). Subchronic studies on rodents revealed no significant organ damage or mutagenic effects at therapeutic concentrations, aligning with its growing adoption across research sectors.

Ongoing research focuses on enhancing its pharmacokinetic profiles through prodrug strategies and nanoparticle formulations (Bioconjugate Chemistry, 2024). These innovations aim to improve bioavailability while maintaining therapeutic efficacy—a critical step toward clinical translation of this multifunctional compound.

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Amadis Chemical Company Limited
(CAS:13599-84-3)6-Hydroxybenzothiazole
A807013
清らかである:99%/99%
はかる:10g/25g
価格 ($):158.0/322.0